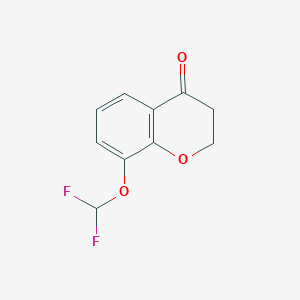

8-Difluoromethoxychroman-4-one

Description

Significance of the Chromanone Scaffold as a Privileged Structure in Medicinal Chemistry

The chroman-4-one (or simply chromanone) framework is a heterocyclic motif that has earned the designation of a "privileged structure" in medicinal chemistry. acs.orgnih.gov This term refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, serving as a versatile template for the development of new therapeutic agents. nih.gov The chromanone core, consisting of a benzene (B151609) ring fused to a dihydropyranone ring, is a common feature in a vast number of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. nih.govacs.org

Naturally occurring chromanones and their derivatives have been reported to possess antioxidant, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov In synthetic drug discovery, the chromanone scaffold has been utilized to create compounds with potential applications as anticancer agents, sirtuin inhibitors, and antidiabetic agents. nih.govacs.org Its structural rigidity and the potential for substitution at various positions (notably C-2, C-3, C-6, and C-8) allow for the fine-tuning of its physicochemical and pharmacological properties. gu.se Research has shown that modifications at these positions can significantly influence the molecule's biological activity. For instance, studies on sirtuin 2 (SIRT2) inhibitors revealed that incorporating larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one ring was favorable for inhibitory potency. acs.orgnih.govnih.gov This inherent versatility and proven biological relevance establish the chromanone scaffold as a highly valuable starting point for the design of novel bioactive molecules. nih.gov

Overview of Organofluorine Compounds in Drug Discovery and Development

The introduction of fluorine atoms into organic molecules is a widely employed and highly effective strategy in modern drug discovery. frontiersin.org It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds. scispace.com The unique properties of the fluorine atom—its small size (acting as a hydrogen isostere), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to profoundly influence a molecule's key characteristics. frontiersin.org

Strategically placing fluorine or fluorine-containing groups can modulate a range of properties critical for a drug's success, including:

Metabolic Stability: The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, which can block sites of oxidative metabolism and thereby increase the drug's half-life and bioavailability.

Lipophilicity: Fluorination can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state, solubility, and receptor binding interactions.

Conformation and Binding: The introduction of fluorine can alter the conformation of a molecule through electrostatic interactions, which can lead to improved binding affinity and selectivity for its biological target.

This ability to fine-tune molecular properties makes organofluorine chemistry an indispensable tool for medicinal chemists seeking to optimize lead compounds into viable drug candidates.

Specific Focus on the Difluoromethoxy Moiety and its Strategic Integration into Bioactive Molecules

Among the various fluorinated functional groups, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety in drug design. nih.gov It is considered a privileged functional group because it offers a unique combination of properties that can be strategically leveraged to enhance a molecule's therapeutic potential. nih.gov

The difluoromethoxy group is often used as a bioisostere for other functional groups, such as a methoxy (B1213986) (-OCH₃) or a hydroxyl (-OH) group. Unlike the highly lipophilic trifluoromethyl (-CF₃) group, the -OCHF₂ group can act as a "lipophilic hydrogen bond donor," capable of forming weak hydrogen bonds. This dual nature allows it to modulate lipophilicity while potentially introducing favorable interactions with a biological target. nih.gov Its integration into aromatic systems can enhance metabolic stability and improve cell membrane permeability. nih.gov Furthermore, the synthesis of difluoromethoxy-containing compounds is often achieved through the O-difluoromethylation of the corresponding phenol (B47542), a method that allows for its incorporation into complex molecules at various stages of a synthetic sequence. nih.gov The strategic incorporation of the -OCHF₂ group is therefore a key tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

While specific research on 8-Difluoromethoxychroman-4-one is not extensively documented in peer-reviewed literature, its structure is of considerable interest. It combines the privileged chromanone scaffold with the strategically important difluoromethoxy group at the 8-position. Given that electron-withdrawing groups at this position have been shown to be beneficial for certain biological activities, nih.govnih.gov the presence of the electron-withdrawing -OCHF₂ group suggests that this compound is a promising candidate for future investigation in various therapeutic areas.

Data Tables

Table 1: Biological Activities of Representative Chromanone Derivatives

| Derivative Class | Example Activities | References |

| Substituted Chroman-4-ones | SIRT2 Inhibition, Anticancer, Antimicrobial | acs.orgacs.orgderpharmachemica.com |

| Flavanones (2-Phenyl-chroman-4-ones) | Antioxidant, Anti-inflammatory, Antiviral | nih.govacs.org |

| Isoflavanones (3-Phenyl-chroman-4-ones) | Anticancer, Phytoestrogenic | nih.gov |

| Spirochromanones | Antimicrobial, Anticancer | nih.gov |

Table 2: Influence of Fluorine Substitution on Molecular Properties in Drug Design

| Property Modulated | Effect of Fluorination | References |

| Metabolic Stability | Increased due to strong C-F bond | frontiersin.org |

| Lipophilicity | Generally increased, enhancing membrane permeability | frontiersin.org |

| pKa | Lowered for adjacent amines/acids | frontiersin.org |

| Binding Affinity | Can be improved through conformational and electronic effects | frontiersin.org |

| Bioavailability | Often enhanced due to improved stability and permeability | scispace.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H8F2O3 |

|---|---|

Molecular Weight |

214.16 g/mol |

IUPAC Name |

8-(difluoromethoxy)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H8F2O3/c11-10(12)15-8-3-1-2-6-7(13)4-5-14-9(6)8/h1-3,10H,4-5H2 |

InChI Key |

CYFXUJCVAKVERX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 8 Difluoromethoxychroman 4 One and Analogues

General Synthetic Approaches to the Chromanone Scaffold

The chroman-4-one framework is a key structural motif found in numerous biologically active compounds and natural products. researchgate.netgu.seacs.org Its synthesis has been a subject of extensive research, leading to the development of various effective methods.

Established Reaction Pathways for Chromanone Ring System Formation

The construction of the chromanone ring system can be achieved through several established synthetic routes. These methods often involve the cyclization of a phenolic precursor. One common approach is the intramolecular cyclization of o-hydroxyacetophenones. researchgate.netijrpc.com

Another significant pathway involves the reaction of phenols with α,β-unsaturated acids or their derivatives. For instance, the reaction of resorcinol (B1680541) can lead to the formation of 7-hydroxychroman-4-one. researchgate.net Additionally, chroman-4-ones can be synthesized from ethyl 3-phenoxypropanoate derivatives. researchgate.net The choice of synthetic route often depends on the desired substitution pattern on the chromanone ring.

The versatility of the chromanone scaffold allows for a wide range of chemical modifications, making it a valuable building block in medicinal chemistry. researchgate.netresearchgate.net The development of new synthetic methods continues to expand the accessibility and diversity of chromanone derivatives. ijrpc.com

Tandem C-C and C-O Bond Formation Strategies for Chromone-2-carboxylates

A noteworthy advancement in the synthesis of chromone-related structures is the development of one-pot tandem reactions. These strategies efficiently construct the chromone-2-carboxylate scaffold through simultaneous carbon-carbon (C-C) and carbon-oxygen (C-O) bond formation. organic-chemistry.orgorganic-chemistry.org

One such method involves the reaction of 2-fluoroacetophenones with diethyl oxalate (B1200264) in the presence of a base like potassium tert-butoxide. organic-chemistry.org This approach offers high yields and serves as a powerful alternative to traditional multi-step procedures. organic-chemistry.orgresearchgate.net The success of this reaction hinges on the regioselective intramolecular nucleophilic aromatic substitution (SNAr) type cyclization, where the ortho-fluoro substituent plays a crucial role. organic-chemistry.org This methodology has been successfully applied to the synthesis of various substituted chromone-2-carboxylates. organic-chemistry.org

Advanced Strategies for Regioselective Difluoromethoxylation

The introduction of a difluoromethoxy (OCF₂H) group onto an aromatic ring is a key step in the synthesis of 8-difluoromethoxychroman-4-one. This functional group is known to impart unique physicochemical properties to molecules, often enhancing their biological activity. acs.org The regioselective installation of the difluoromethoxy group requires specialized and advanced synthetic techniques.

Generation of Difluorocarbene Intermediates for O-Difluoromethylation

A common and effective method for introducing the difluoromethoxy group is through the generation of difluorocarbene (:CF₂) as a reactive intermediate. nii.ac.jprsc.orgsci-hub.se Difluorocarbene can be generated from various precursors under different reaction conditions.

One widely used precursor is sodium chlorodifluoroacetate (ClCF₂CO₂Na), which upon heating, decarboxylates to form difluorocarbene. orgsyn.orgrsc.org This electrophilic carbene can then be trapped by a phenolate (B1203915) nucleophile, which is generated from the corresponding phenol (B47542) under basic conditions. orgsyn.org Subsequent protonation leads to the desired aryl difluoromethyl ether. orgsyn.org

Another practical reagent for generating difluorocarbene is trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). nii.ac.jp This reagent can generate difluorocarbene catalytically under mild conditions, which then reacts with oxygen nucleophiles to form difluoromethyl ethers. nii.ac.jp The use of N-heterocyclic carbene (NHC) catalysts can facilitate the controlled generation of difluorocarbene from TFDA. nii.ac.jp

Visible Light Photoredox Catalysis in Difluoromethoxylation Reactions

Visible light photoredox catalysis has emerged as a powerful and mild tool for a variety of chemical transformations, including difluoromethoxylation. nih.govrsc.orgnih.gov This strategy utilizes photocatalysts that, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates under gentle conditions. nih.gov

In the context of difluoromethoxylation, photoredox catalysis can be employed to generate the difluoromethoxy radical (•OCF₂H). nih.govrsc.org This radical can then add to aromatic systems to afford difluoromethoxylated products. nih.govrsc.org Researchers have developed specific redox-active difluoromethoxylating reagents that are amenable to photoredox conditions, allowing for the direct C-H difluoromethoxylation of arenes and heteroarenes. acs.orgnih.govrsc.org This approach is particularly valuable for late-stage functionalization of complex molecules. nih.govrsc.org

Synthesis of this compound Derivatives

The synthesis of chroman-4-one derivatives, including those functionalized at the 8-position with a difluoromethoxy group, relies on established chemical strategies. These methods are adaptable for creating a variety of analogues by modifying the starting materials and reaction conditions. Research into the synthesis of substituted chroman-4-ones has led to efficient procedures for creating diverse compound libraries for biological evaluation. nih.govacs.org

Methodologies for Functionalization at the 8-Position of Chromanone Nuclei

Functionalization of the chromanone nucleus, particularly at the 2-, 6-, and 8-positions, is crucial for developing compounds with specific properties. nih.govnih.gov Studies have shown that introducing larger, electron-withdrawing substituents at the 6- and 8-positions can be favorable for certain biological activities, such as the inhibition of the Sirtuin 2 (SIRT2) enzyme. nih.govacs.orgresearchgate.net The difluoromethoxy group at the 8-position represents such an electron-withdrawing substituent.

A primary method for synthesizing 2-substituted chroman-4-ones involves a one-step procedure that combines a base-mediated crossed aldol (B89426) condensation with an intramolecular oxa-Michael addition. nih.govacs.org This reaction is typically performed by reacting an appropriately substituted 2'-hydroxyacetophenone (B8834) with an aldehyde. nih.gov For an 8-substituted chromanone, the synthesis would begin with a 3'-substituted-2'-hydroxyacetophenone. The reactions can be efficiently promoted by microwave irradiation in the presence of a base like diisopropylamine (B44863) (DIPA). nih.govacs.org The outcome and yield of this reaction are often dependent on the specific substitution pattern of the starting acetophenone. nih.gov

Synthetic modifications have been explored for various positions on the chromanone scaffold, including the 2-, 3-, 6-, and 8-positions, to develop peptidomimetics and other biologically active molecules. gu.se These modifications allow for the attachment of various side chains required for biological activity. gu.se

Table 1: Synthetic Methodologies for Substituted Chroman-4-ones

| Method | Description | Key Reagents/Conditions | Target Positions | Reference |

|---|---|---|---|---|

| Aldol Condensation / Oxa-Michael Addition | One-step reaction of a 2'-hydroxyacetophenone with an aldehyde. | Base (e.g., DIPA), Microwave irradiation (160–170 °C) | 2-, 6-, 8- | nih.govacs.org |

Stereoselective Synthesis and Chiral Resolution of Chromanone Analogues

The development of chiral chromanones is a significant area of research, as the stereochemistry often plays a critical role in biological activity. rsc.orgsemanticscholar.org Both stereoselective synthesis and chiral resolution of racemic mixtures are employed to obtain enantiomerically pure compounds. semanticscholar.org

Asymmetric synthesis provides a direct route to enantiomerically enriched chromanones. Key strategies include:

Asymmetric Hydrogenation : The reduction of a chromone (B188151) precursor can be achieved using hydrogen gas with a chiral transition metal complex. nih.gov For instance, chiral rhodium complexes have been optimized for the reduction of 2-carboxy-4-chromone, yielding the corresponding chromanone with high enantiomeric excess (81% ee). nih.gov

Asymmetric Conjugate Addition : Palladium complexes with chiral ligands, such as Pyridine-Dihydroisoquinoline (PyDHIQ) ligands, have been used to catalyze the highly enantioselective conjugate addition of arylboronic acids to 2-substituted chromones. rsc.org This method provides access to chromanones with tetrasubstituted stereocenters at the C2 position in good yields and excellent enantioselectivities (up to 99% ee). rsc.org

Intramolecular Oxa-Michael Addition : Chiral catalysts, such as a chiral N,N'-dioxide nickel(II) complex, can facilitate asymmetric intramolecular conjugate additions to afford chiral flavanones and chromanones. nih.govresearchgate.net

Chiral Resolution When a stereoselective synthesis is not employed, racemic mixtures of chromanones can be separated into their individual enantiomers. Chromatographic resolution is a common technique for this purpose. researchgate.net For example, a synthetically prepared racemic chromanone intermediate was successfully separated into its optically active (+)- and (-)-forms using chromatography. researchgate.net This separation is essential for evaluating the biological activities of each individual enantiomer. semanticscholar.org

Table 2: Methods for Stereoselective Synthesis of Chromanone Analogues

| Method | Catalyst/Reagent | Substrate Type | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium Complex | 2-carboxy-4-chromone | 81% ee | nih.gov |

| Asymmetric Conjugate Addition | Palladium Complex with Chiral PyDHIQ Ligands | 2-substituted chromones | Up to 99% ee | rsc.org |

| Asymmetric Intramolecular Oxa-Michael Addition | Chiral N,N′-dioxide nickel(II) complex | Chalcone-type precursors | Not specified | nih.gov |

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Chromanones as Foundations for Therapeutic Agent Design

Chroman-4-one, or chromanone, is a heterocyclic compound that acts as a crucial building block in the development of new lead compounds in medicinal chemistry. nih.govresearchgate.net Although structurally similar to chromones, the absence of a C2-C3 double bond in the chroman-4-one skeleton leads to significant variations in biological activities. nih.govacs.org Natural and synthetic chromanone analogues have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov

The versatility of the chromanone scaffold allows for substitutions at various positions, primarily C-2, C-3, C-6, and C-7, which can lead to effective therapeutic agents. nih.gov For instance, research has shown that 3-benzylidene chroman-4-one analogues with methoxy (B1213986) and ethoxy/methyl/isopropyl groups exhibit significant antifungal, antioxidant, and anticancer activities. tandfonline.com Furthermore, the 4-chromanone (B43037) scaffold has been utilized as a starting point for designing chemically modified flavonoid analogues with antibacterial activities. cornell.eduacs.org SAR analysis of these analogues revealed that a hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position, along with hydroxyl groups at the 5- and 7-positions, enhanced antibacterial activities. cornell.eduacs.org

Influence of Difluoromethoxy Substitution on Bioactivity and Pharmacological Profiles

The introduction of fluorine-containing functional groups, such as the difluoromethoxy (OCF2H) group, is a common strategy in modern drug discovery to fine-tune the physicochemical properties of drug candidates. rsc.org The OCF2H group is considered a privileged functional group in medicinal chemistry due to its ability to modulate lipophilicity and other key properties. rsc.org

A primary reason for incorporating fluorinated groups like OCF2H is to block metabolic pathways, such as O-demethylation, and decrease the rate of oxidative metabolism. nih.govbham.ac.uk The C-F bond is strong and highly polarized, which contributes to improved metabolic robustness. rsc.org This increased metabolic stability can lead to longer drug retention and enhanced effectiveness. mdpi.com

The difluoromethoxy group can enhance the therapeutic efficacy of organic molecules by improving cellular membrane permeability and altering pharmacokinetic properties. rsc.org For instance, in the design of 2-difluoromethoxy-substituted estratriene sulfamates, the OCF2H group was explored as a replacement for the OCH3 substituent to create more metabolically stable and potent anti-cancer agents. nih.gov While 2-difluoromethoxyestradiol was less potent than its methoxy counterpart in antiproliferative assays, its sulfamated derivatives were often more potent than the non-fluorinated analogues. nih.govbham.ac.uk

The position of fluorine substitution on the chromanone ring can dramatically alter a compound's biological activity. nih.gov SAR studies on substituted chroman-4-one derivatives as sirtuin 2-selective inhibitors have shown that the nature and position of substituents are critical for potency. nih.govacs.org

For example, it was found that larger, electron-withdrawing substituents in the 6- and 8-positions were favorable for inhibitory activity. acs.org A difluorinated compound with substitutions at these positions was synthesized, and while it showed some activity, it was less potent than chloro- and bromo-substituted analogues, suggesting that the size of the substituent is a key factor. acs.org Specifically, the substituent at the 6-position was found to be more critical for activity than the one at the 8-position. nih.govacs.org Furthermore, a fluorinated substituent at the 7-position resulted in only weak inhibitory activity. nih.govacs.org

In the context of thiochroman-4-ones, a related class of compounds, electron-withdrawing groups at the 6-position have been shown to enhance antifungal activity. nih.govrsc.org This highlights the importance of the electronic properties of substituents at specific positions on the chromanone ring system in determining the biological outcome.

Structure-Activity Relationship (SAR) Analysis of 8-Difluoromethoxychroman-4-one Analogues

The systematic investigation of substituent effects on the chromane (B1220400) ring system is crucial for understanding and optimizing the biological activity of chromanone derivatives.

SAR studies have revealed that modifications at various positions of the chromanone ring significantly influence biological activity. acs.org For antibacterial activity, a hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position are important. acs.org For sirtuin 2 inhibition, larger, electron-withdrawing groups at the 6- and 8-positions are beneficial. acs.org

The electronic nature of the substituents plays a significant role. Electron-rich chroman-4-ones are generally less potent inhibitors than electron-poor compounds. nih.govacs.org For example, replacing an electron-withdrawing chloro group at the 6-position with an electron-donating methoxy group led to a decrease in inhibitory activity. nih.govacs.org

The following table summarizes the inhibitory activity of various substituted chroman-4-ones against Sirt2, illustrating the impact of substituents at different positions.

Table 1: Inhibitory Activity of Substituted Chroman-4-one Analogues against Sirt2

| Compound | R1 | R2 | R3 | % Inhibition at 200 µM | IC50 (µM) |

| 1a | Cl | Cl | n-Pr | 78 | 2.6 |

| 1c | Br | Br | n-Pr | 81 | 1.8 |

| 1d | Me | Me | n-Pr | 73 | 4.9 |

| 1e | F | F | n-Pr | 43 | >200 |

| 1f | Cl | H | n-Pr | 52 | 140 |

| 1g | NO2 | H | n-Pr | 53 | 120 |

| 1h | OMe | H | n-Pr | 20 | >200 |

| 1i | H | Cl | n-Pr | 27 | >200 |

| 1j | H | F | H | 18 | >200 |

| Data sourced from a study on substituted chroman-4-one and chromone (B188151) derivatives as Sirtuin 2-selective inhibitors. nih.gov |

Through extensive SAR studies, several key structural features have been identified for achieving desired biological outcomes with chromanone-based compounds.

For Antibacterial Activity: A hydrophobic substituent at the C-2 position and a hydrogen bond donor/acceptor group at the C-4 position are crucial. acs.org Additionally, hydroxyl groups at the C-5 and C-7 positions enhance activity. cornell.edu

For Anticancer Activity: The presence of methoxy and ethoxy/methyl/isopropyl groups on 3-benzylidene chroman-4-one analogues has been linked to good antifungal, antioxidant, and anticancer activities. tandfonline.com

For Sirt2 Inhibition: Larger, electron-withdrawing groups at the C-6 and C-8 positions are favorable. acs.org An intact carbonyl group at the 4-position is also essential for high potency. acs.org The length and branching of the alkyl chain at the C-2 position also influence activity, with chains of three to five carbons being optimal. acs.org

For MAO-B Inhibition: Substitutions at the C-7 position of the chromanone ring, particularly with a halogen-substituted benzyloxy group, are favorable for potent and selective MAO-B inhibition. rsc.org

The strategic placement of substituents with specific electronic and steric properties on the chromanone scaffold is paramount in designing compounds with targeted and optimized therapeutic effects. nih.govacs.org

Biological Activity and Mechanistic Investigations in Vitro Focus

Diverse Biological Activities of Chromanone and Related Derivatives

The inherent structural features of the chromanone ring system allow for a multitude of chemical modifications, leading to a diverse range of biological actions. These include cytotoxic effects against cancer cells, antiviral properties, and potential as antiprotozoal agents.

Chromanone derivatives have shown notable antiproliferative activity against several human cancer cell lines. Studies have demonstrated that these compounds can induce cell death and inhibit cancer cell growth through various mechanisms.

For instance, a study on flavanone/chromanone derivatives reported promising antiproliferative activity against five different colon cancer cell lines, with IC₅₀ values ranging from 10 to 30 μM. citedrive.comnih.gov The primary mechanism behind their cytotoxic effect was identified as strong pro-oxidant properties, leading to increased intracellular reactive oxygen species (ROS) and a decrease in glutathione (B108866) levels. citedrive.comnih.gov This oxidative stress is believed to contribute to the induction of apoptosis and autophagy in cancer cells, as well as significant DNA damage. citedrive.comnih.gov

Another investigation into 3-nitro-4-chromanone derivatives revealed their potential against castration-resistant prostate cancer (CRPC) cell lines, DU145 and PC3. rsc.org Certain amide derivatives, in particular, showed more potent antitumor activity than their ester counterparts and even cisplatin, a standard chemotherapy drug. rsc.org The most effective compound from this series, compound 36, demonstrated potent antiproliferative activity and was found to disrupt the cell cycle, induce apoptosis, and inhibit cell migration in DU145 cells. rsc.org

Furthermore, a systematic evaluation of various chromanone derivatives against a panel of human cell lines, including breast cancer (MCF-7), prostate cancer (DU-145), and lung cancer (A549), highlighted the diverse cytotoxic profiles of these compounds. nih.gov Notably, some derivatives exhibited enhanced selectivity for cancer cells over normal cells. nih.gov The structural variations, such as the type and position of substituents, were found to be crucial in modulating the anticancer activity and selectivity of these compounds. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Chromanone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ Value | Key Findings |

|---|---|---|---|

| Flavanone/Chromanone Derivatives | Colon Cancer Cell Lines | 10 - 30 μM citedrive.comnih.gov | Antiproliferative activity linked to pro-oxidant properties and induction of oxidative stress. citedrive.comnih.gov |

| 3-Nitro-4-Chromanone Derivatives | DU145, PC3 (Prostate Cancer) | Varies | Amide derivatives showed potent antitumor activity; compound 36 induced apoptosis and inhibited migration. rsc.org |

| (±)-Kusunokinin | MCF-7 (Breast Cancer) | 4.30 ± 0.65 μM nih.gov | Induced apoptosis and reduced cell proliferation proteins. nih.gov |

| (±)-Bursehernin | KKU-M213 (Cholangiocarcinoma) | 3.70 ± 0.79 μM nih.gov | Induced G2/M cell cycle arrest and apoptosis. nih.gov |

This table is for illustrative purposes and includes data on related chromanone derivatives to provide context for the potential of the core scaffold.

While direct antiviral studies on 8-Difluoromethoxychroman-4-one are limited, research on the structurally related 8-difluoromethoxy-4-quinolone derivatives provides valuable insights into the potential antiviral capabilities of this structural class. These quinolones have been investigated for their inhibitory effects against Feline Immunodeficiency Virus (FIV), a lentivirus that serves as a model for Human Immunodeficiency Virus (HIV). researchgate.netplos.org

Studies have shown that certain 8-difluoromethoxy-4-quinolone derivatives can inhibit FIV replication in chronically infected cell lines in a dose-dependent manner without causing cytotoxicity at effective concentrations. researchgate.netnih.gov The mechanism of action is believed to be at the transcriptional level, with some compounds inhibiting the Tat-mediated transactivation process in infected cells. nih.gov

Key structural features for the anti-FIV activity of these quinolone derivatives have been identified. A carboxyl group at the C-3 position and an aromatic modification at position 4 of the C-7 piperazinyl moiety are suggested to be important for their inhibitory effect on FIV replication. researchgate.netnih.govjst.go.jp For example, the fluoroquinolone derivative K-12, which is 8-difluoromethoxy-1-ethyl-6-fluoro-1,4-dihydro-7-[4-(2-methoxyphenyl)-1-piperazinyl]-4-quinolone-3-carboxylic acid, has demonstrated potent anti-HIV activity in both acutely and chronically infected cells, with an EC₅₀ ranging from 0.2-0.6 microM. nih.gov

The chromone (B188151) scaffold, closely related to chromanone, has been explored for its potential against parasitic protozoa, particularly Leishmania species, the causative agents of leishmaniasis. Hybrid molecules that incorporate the chromone structure with other pharmacologically active moieties have been synthesized and evaluated for their antileishmanial activity.

For instance, a series of chromone-peptidyl hybrids were rationally designed and tested against Leishmania donovani. nih.gov Three of these hybrids exhibited significant IC₅₀ values of 9.8, 10, and 12 µM, which are comparable to the reference drug erufosine. nih.gov These compounds were also found to be non-cytotoxic to human cells at concentrations up to 100 µM. nih.gov

In another study, quinoline-chromone hybrids were synthesized and evaluated against Leishmania (Viannia) panamensis amastigotes. scispace.commdpi.com Some of these hybrids displayed notable antileishmanial activity. scispace.commdpi.com Similarly, triclosan-chromone hybrids have also been investigated, with some compounds showing activity against Leishmania parasites without significant toxicity to mammalian cells. semanticscholar.org These findings suggest that the chromone skeleton is a promising scaffold for the development of new antileishmanial agents. nih.govsemanticscholar.org

Computational and Theoretical Studies

Molecular Docking Investigations of 8-Difluoromethoxychroman-4-one Analogues

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a critical tool in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

Prediction of Ligand-Enzyme Binding Modes and Affinities

In the absence of empirical data, molecular docking simulations can predict how this compound and its analogues might bind to the active site of a target enzyme. These simulations calculate the binding energy, which is an estimation of the binding affinity. A lower binding energy generally indicates a more stable and potentially more potent ligand-enzyme complex. For instance, a hypothetical docking study of this compound analogues against a target like a protein kinase could yield data such as that presented in Table 1. Such studies help in prioritizing compounds for synthesis and biological evaluation.

Table 1: Predicted Binding Affinities of this compound Analogues against a Hypothetical Protein Kinase Target

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|

| This compound | -8.5 | 150 |

| Analogue A (with additional hydroxyl group) | -9.2 | 50 |

| Analogue B (with alternative halogen) | -8.1 | 250 |

| Analogue C (with modified chroman ring) | -7.5 | 800 |

Elucidation of Molecular Interactions at Target Binding Pockets

Beyond predicting binding affinity, molecular docking provides a detailed view of the intermolecular interactions between the ligand and the amino acid residues of the enzyme's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the complex. For this compound, the difluoromethoxy group at the 8-position can significantly influence its interaction profile. The fluorine atoms can participate in hydrogen bonding or other electrostatic interactions, potentially enhancing binding affinity and selectivity. A detailed analysis of the docked pose, as illustrated in a hypothetical scenario in Table 2, can guide the rational design of more potent and selective inhibitors.

Table 2: Key Molecular Interactions of this compound in a Hypothetical Enzyme Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Lys78 | Hydrogen Bond (with C=O) | 2.9 |

| Leu132 | Hydrophobic | 3.8 |

| Phe189 | π-π Stacking (with benzene (B151609) ring) | 4.2 |

| Asp191 | Hydrogen Bond (with OCHF2) | 3.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. isef.net These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. While specific QSAR models for this compound are not yet established in the literature, the methodology provides a framework for future studies. A QSAR study would involve compiling a dataset of chroman-4-one analogues with their measured biological activities and then using statistical methods to build a predictive model.

Predictive QSAR modeling has become an essential methodology for rapidly assessing various properties of chemicals. nih.gov The vast majority of these QSAR models utilize numerical descriptors derived from the two- and/or three-dimensional structures of molecules. nih.gov

Advanced Molecular Modeling for Conformational Analysis and Reactivity Prediction

The three-dimensional conformation of a molecule is critical to its biological activity. Advanced molecular modeling techniques, such as conformational analysis, can be used to identify the low-energy conformations of this compound. This information is valuable for understanding how the molecule might fit into a binding site and for designing more rigid analogues that are locked in an active conformation.

Furthermore, reactivity prediction, often based on quantum mechanical calculations, can provide insights into the chemical stability and metabolic fate of the compound. For instance, calculations can identify the most likely sites for metabolic attack, which can guide the design of molecules with improved pharmacokinetic properties.

Electronic Structure Calculations for Fluorinated Chromanone Systems

Electronic structure calculations, based on quantum mechanics, provide a fundamental understanding of the electronic properties of a molecule. arxiv.org For fluorinated chromanone systems like this compound, these calculations can elucidate the effects of the electron-withdrawing difluoromethoxy group on the electronic distribution within the chromanone scaffold.

Studies on the electronic structure of the parent chromone (B188151) system have shown that the A-ring (the benzene ring) is an aromatic system, while the C-ring (the pyranone ring) does not present conjugation. researchgate.net The introduction of a difluoromethoxy group is expected to modulate the electron density of the aromatic ring, which in turn can affect its reactivity and interactions with biological targets. Ab initio molecular orbital calculations can be employed to investigate the bonding in such fluorinated systems. rsc.org Density Functional Theory (DFT) calculations are also a powerful tool for studying the electronic structure and vibrational spectra of complex molecules. nih.gov

Future Research Directions and Therapeutic Potential

Development of Novel and Sustainable Synthetic Methodologies for Chromanone Derivatives

While specific synthetic routes for 8-difluoromethoxychroman-4-one are not extensively detailed in publicly available literature, the synthesis of substituted chroman-4-ones is well-established and offers clear directions for future work. Current methods often involve a base-promoted condensation of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov Microwave-assisted synthesis has been shown to be an efficient one-step procedure for generating these scaffolds. acs.org

Future research will likely focus on developing more sustainable and efficient synthetic strategies. Key areas of exploration include:

Radical Cascade Annulation: Recent advancements have utilized radical cascade annulation reactions of 2-(allyloxy)arylaldehydes to construct the chroman-4-one core under metal-free conditions. mdpi.comresearchgate.net Adapting these methods for precursors bearing an 8-difluoromethoxy group could provide a robust and environmentally friendly pathway to the target compound.

Photoredox Catalysis: Visible-light-induced photoredox catalysis represents a mild and powerful tool for organic synthesis. nih.gov Developing photoredox-catalyzed cyclization strategies could offer high yields and functional group tolerance, which is crucial when working with reactive moieties like the difluoromethoxy group. researchgate.net

Flow Chemistry: The use of continuous flow reactors can enhance safety, improve reaction efficiency, and allow for easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of chromanone derivatives could lead to higher purity products and more sustainable manufacturing processes.

These advanced methodologies promise to make this compound and its analogues more accessible for extensive biological evaluation.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The chroman-4-one skeleton is a versatile pharmacophore, with derivatives showing activity against a range of biological targets. semanticscholar.orgmdpi.com The presence of an electron-withdrawing difluoromethoxy group at the 8-position is predicted to significantly influence the molecule's electronic properties and, consequently, its biological activity. acs.org

Research on related substituted chroman-4-ones has demonstrated that substitution at the 8-position, particularly with electron-withdrawing groups, is favorable for certain biological activities. nih.govacs.org For instance, 6,8-disubstituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer. nih.govacs.org This suggests that this compound could be a valuable candidate for investigation as a SIRT2 inhibitor.

Future research should prioritize screening this compound against a diverse panel of biological targets to uncover novel therapeutic applications. Potential areas of interest include:

Neuroinflammation: Chromanone derivatives have shown potential as anti-neuroinflammatory agents. mdpi.com Investigating the ability of this compound to modulate inflammatory pathways in microglia and other neural cells could reveal its potential for treating conditions like Alzheimer's or Parkinson's disease.

Oncology: The demonstrated ability of related compounds to induce cell cycle arrest and interact with DNA makes cancer a key area for exploration. mdpi.com Studies could focus on its effects on cancer cell proliferation, apoptosis, and specific signaling pathways known to be dysregulated in cancer. mdpi.com

Metabolic Disorders: Given the role of sirtuins in metabolic regulation, the potential SIRT2 inhibitory activity of this compound warrants investigation into its effects on metabolic pathways related to diabetes and obesity. nih.gov

Integration of Advanced Computational Approaches for Rational Drug Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.gov For a molecule like this compound, where empirical data may be limited, in silico methods can provide crucial insights into its potential bioactivities and guide further experimental work.

Future computational studies should focus on several key areas:

Target Identification and Validation: Inverse molecular docking, where the compound is screened against a large library of protein structures, can help identify potential biological targets. nih.gov This approach can prioritize experimental screening efforts and uncover unexpected therapeutic opportunities.

Structure-Activity Relationship (SAR) Studies: Once a primary target is identified, computational methods can be used to build SAR models. By simulating modifications to the this compound scaffold, researchers can predict which changes would enhance binding affinity and selectivity, thus guiding the synthesis of more potent analogues.

Pharmacokinetic (ADMET) Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is critical. Computational models can estimate properties like solubility, membrane permeability, and potential for metabolic breakdown, allowing for early-stage optimization to improve the compound's drug-like characteristics. nih.gov

The integration of these computational approaches will enable a more rational, resource-efficient design and optimization of therapeutic agents based on the this compound core.

Design of Multi-Target Directed Ligands Incorporating the this compound Core

Complex, multifactorial diseases such as Alzheimer's disease and cancer often involve multiple pathological pathways, making them difficult to treat with single-target drugs. researchgate.net The development of multi-target directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously—is a promising therapeutic strategy. dundee.ac.uk

The chromone (B188151) and chromanone scaffolds have already been successfully employed as the basis for MTDLs, particularly in the context of Alzheimer's disease, targeting enzymes like cholinesterases and monoamine oxidases. researchgate.net The this compound core, with its unique electronic properties and potential for potent, selective interactions, is an excellent candidate for incorporation into novel MTDL designs.

Future research in this area should involve:

Pharmacophore Hybridization: This strategy involves combining the structural features of this compound with pharmacophores known to bind to other relevant targets. For example, linking the chromanone core to a moiety known to inhibit amyloid-beta aggregation could create a dual-action agent for Alzheimer's disease.

Fragment-Based Drug Discovery (FBDD): FBDD can be used to identify small molecular fragments that bind to different targets of interest. dundee.ac.uk These fragments can then be linked to or grown from the this compound scaffold to create an optimized MTDL with balanced activity against each target. dundee.ac.uk

By leveraging the structural and electronic advantages of the 8-difluoromethoxy substitution, researchers can design sophisticated MTDLs with the potential to offer superior efficacy and a lower risk of drug-drug interactions compared to combination therapies. dundee.ac.uk

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 8-Difluoromethoxychroman-4-one, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or fluorination reactions using precursors like chroman-4-one derivatives. Key steps include:

- Selection of fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce difluoromethoxy groups.

- Optimization of reaction conditions (temperature, solvent polarity) to minimize side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the target compound.

Challenges include managing moisture sensitivity of fluorinating reagents and achieving high regioselectivity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies fluorine environments (δ -120 to -140 ppm for CF groups). NMR resolves aromatic protons (δ 6.5–7.5 ppm) and methylene groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 256.05).

- IR Spectroscopy : Stretching vibrations for C-F (1000–1100 cm) and carbonyl (C=O, ~1700 cm) groups validate functional groups .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzyme targets (e.g., kinases, oxidoreductases) based on structural analogs.

- Assay Conditions : Use dose-response curves (1 nM–100 μM) in triplicate, with positive/negative controls.

- Data Interpretation : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) and assess selectivity via counter-screens .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Replicate Studies : Verify experimental conditions (solvent, temperature, catalyst loadings) across labs.

- Statistical Analysis : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to identify reproducible trends .

- Mechanistic Probes : Use isotopic labeling (e.g., ) or computational modeling (DFT) to elucidate reaction pathways .

Q. What advanced computational strategies predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate membrane permeability (logP) and protein binding (e.g., serum albumin).

- ADMET Prediction : Tools like SwissADME or ADMETlab estimate bioavailability, CYP450 interactions, and toxicity.

- Validation : Cross-reference predictions with in vitro Caco-2 assays or microsomal stability tests .

Q. How should researchers address variability in cytotoxicity data across cell lines?

- Methodological Answer :

- Experimental Design : Standardize cell culture conditions (passage number, serum concentration) and use multiple cell lines (e.g., HEK293, HepG2).

- Data Normalization : Normalize viability data to housekeeping genes (e.g., GAPDH) and apply ANOVA with post-hoc tests (Tukey’s HSD).

- Mechanistic Follow-Up : Conduct RNA-seq or metabolomics to identify cell-specific response pathways .

Q. What strategies optimize the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Profiling : Assess degradation kinetics (HPLC monitoring) across pH 2–10.

- Excipient Screening : Test stabilizers (e.g., cyclodextrins, surfactants) in buffer systems.

- Accelerated Stability Studies : Use Arrhenius equation to predict shelf life under stress conditions (40°C/75% RH) .

Methodological Best Practices

- Data Presentation : Include processed data (mean ± SD) in figures; archive raw data in appendices .

- Research Question Framing : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .

- Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific graphical guidelines (e.g., minimal structures in TOC graphics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.